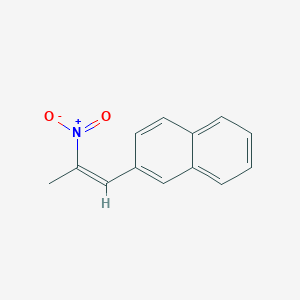

2-(2-Nitro-1-propenyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Mode of Action

It is known that nitro compounds can undergo a variety of reactions, including reduction and nucleophilic substitution, which could potentially interact with biological targets .

Pharmacokinetics

It’s known that nitro compounds can be metabolized in the body through various pathways, including reduction . The bioavailability of this compound would depend on these factors, as well as its solubility and stability.

Result of Action

The molecular and cellular effects of 2-(2-Nitro-1-propenyl)naphthalene’s action are currently unknown. As a nitro compound, it could potentially act as an electrophile and form covalent bonds with nucleophilic sites in biological molecules , but the specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . For example, it’s known that nitro compounds can be sensitive to light and heat, which could potentially affect their stability and reactivity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NPN has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify, and it has high fluorescence quantum yield, making it a sensitive probe for detecting biomolecules. However, NPN has some limitations. It has a relatively short excitation wavelength, which can limit its use in certain applications. Additionally, NPN can be toxic to cells at high concentrations, which can limit its use in biological studies.

Direcciones Futuras

There are several future directions for research on NPN. One area of interest is the development of new fluorescent probes based on the structure of NPN. These probes could have improved properties such as longer excitation wavelengths and higher sensitivity. Another area of interest is the use of NPN as a tool for studying the structure and function of biological membranes. Finally, further research is needed to understand the mechanism of action of NPN and its potential applications in the fields of medicine and biotechnology.

Conclusion:

In conclusion, NPN is a synthetic compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a relatively stable compound that is easy to synthesize and purify, and it has high fluorescence quantum yield, making it a sensitive probe for detecting biomolecules. NPN has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to understand the mechanism of action of NPN and its potential applications in the fields of medicine and biotechnology.

Métodos De Síntesis

NPN is synthesized from 2-naphthol and 2-nitropropene through a condensation reaction. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization. The synthesis of NPN is relatively simple, and the yield is high, making it an attractive compound for research purposes.

Aplicaciones Científicas De Investigación

NPN has been extensively used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. NPN has also been used as a model compound for studying the binding of ligands to proteins and enzymes. Additionally, it has been used as a fluorescent probe for studying the structure and dynamics of biological membranes.

Propiedades

IUPAC Name |

2-[(Z)-2-nitroprop-1-enyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZVIBZSHDZFPP-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)

![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)